molecular formula C15H14FNO2 B5793769 N-(3-ethoxyphenyl)-3-fluorobenzamide CAS No. 709009-53-0

N-(3-ethoxyphenyl)-3-fluorobenzamide

Cat. No. B5793769
CAS RN: 709009-53-0
M. Wt: 259.27 g/mol
InChI Key: PUWNIQDRSMFSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyphenyl)-3-fluorobenzamide (EFB) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EFB is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mechanism of Action

N-(3-ethoxyphenyl)-3-fluorobenzamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation of insulin receptor substrate 1 (IRS-1). This results in the activation of downstream signaling pathways that promote glucose uptake and metabolism. N-(3-ethoxyphenyl)-3-fluorobenzamide has also been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK), which is involved in the regulation of energy balance and metabolism.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-3-fluorobenzamide has been shown to enhance insulin sensitivity and glucose uptake in cells, leading to improved glycemic control in animal models of diabetes and obesity. N-(3-ethoxyphenyl)-3-fluorobenzamide has also been reported to reduce body weight and adiposity in obese mice, possibly through the activation of AMPK and the suppression of appetite. In addition, N-(3-ethoxyphenyl)-3-fluorobenzamide has been shown to inhibit the growth and migration of cancer cells, suggesting its potential as a therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-3-fluorobenzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of this enzyme in metabolic and cancer-related processes. N-(3-ethoxyphenyl)-3-fluorobenzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. However, N-(3-ethoxyphenyl)-3-fluorobenzamide has limited solubility in aqueous solutions, which may affect its efficacy and toxicity in some experimental settings. In addition, the high cost of N-(3-ethoxyphenyl)-3-fluorobenzamide may limit its use in large-scale studies.

Future Directions

N-(3-ethoxyphenyl)-3-fluorobenzamide has shown promising results in preclinical studies, but further research is needed to determine its safety and efficacy in humans. Clinical trials are currently underway to evaluate the potential of N-(3-ethoxyphenyl)-3-fluorobenzamide as a treatment for type 2 diabetes and obesity. In addition, future studies could investigate the role of N-(3-ethoxyphenyl)-3-fluorobenzamide in other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. The anticancer properties of N-(3-ethoxyphenyl)-3-fluorobenzamide also warrant further investigation, particularly in the context of combination therapy with other cancer drugs. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-ethoxyphenyl)-3-fluorobenzamide could facilitate its widespread use in scientific research and clinical applications.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide involves the reaction of 3-fluoroaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to obtain N-(3-ethoxyphenyl)-3-fluorobenzamide in high yield and purity. The synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide has been optimized to reduce the use of hazardous reagents and improve the scalability of the process.

Scientific Research Applications

N-(3-ethoxyphenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(3-ethoxyphenyl)-3-fluorobenzamide can enhance insulin sensitivity and glucose uptake in cells. N-(3-ethoxyphenyl)-3-fluorobenzamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. In addition to its metabolic effects, N-(3-ethoxyphenyl)-3-fluorobenzamide has been investigated for its anticancer properties. PTP1B is overexpressed in many types of cancer, and its inhibition by N-(3-ethoxyphenyl)-3-fluorobenzamide can lead to the suppression of tumor growth and metastasis.

properties

IUPAC Name

N-(3-ethoxyphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWNIQDRSMFSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359581
Record name N-(3-ethoxyphenyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

709009-53-0
Record name N-(3-ethoxyphenyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.